molecular formula C11H14ClN3O2S B12930003 2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide CAS No. 89725-11-1

2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide

Cat. No.: B12930003
CAS No.: 89725-11-1
M. Wt: 287.77 g/mol
InChI Key: DCBWVKWRTKGZCW-UHFFFAOYSA-N
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Description

2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring system substituted with butyl, chloro, and sulfonamide groups. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives with enhanced biological activities.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide include other benzimidazole derivatives such as:

    2-Butyl-1H-benzo[d]imidazole-5-sulfonamide: Lacks the chloro group but retains similar biological activities.

    6-Chloro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the butyl group but has comparable chemical properties.

    2-Butyl-6-chloro-1H-benzo[d]imidazole: Lacks the sulfonamide group but is used in similar applications.

The uniqueness of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89725-11-1

Molecular Formula

C11H14ClN3O2S

Molecular Weight

287.77 g/mol

IUPAC Name

2-butyl-6-chloro-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C11H14ClN3O2S/c1-2-3-4-11-14-8-5-7(12)10(18(13,16)17)6-9(8)15-11/h5-6H,2-4H2,1H3,(H,14,15)(H2,13,16,17)

InChI Key

DCBWVKWRTKGZCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

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